2-(4-Methoxyphenyl)azepane-1-carboxamide

Physical form Powder handling Formulation

Purpose-built azepane-1-carboxamide with C‑2 4‑methoxyphenyl and unsubstituted N‑1 carboxamide – a rare HBD/HBA arrangement (1 HBD, 2 HBA) radically different from secondary‑amine or N‑aryl regioisomers. This fragment‑like compound (MW 248.32, cLogP 1.9, TPSA 55.6 Ų) fills a structural gap in screening collections and offers a synthetic handle for Hofmann rearrangement or nitrile conversion. Research‑grade powder (≥95% purity) is optimised for automated solid dispensing and dose‑response workflows.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 2408972-79-0
Cat. No. B2919912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)azepane-1-carboxamide
CAS2408972-79-0
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCCCN2C(=O)N
InChIInChI=1S/C14H20N2O2/c1-18-12-8-6-11(7-9-12)13-5-3-2-4-10-16(13)14(15)17/h6-9,13H,2-5,10H2,1H3,(H2,15,17)
InChIKeyZMWZCYONFITNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)azepane-1-carboxamide (CAS 2408972-79-0): Chemical Identity and Baseline Physicochemical Profile for Procurement Assessment


2-(4-Methoxyphenyl)azepane-1-carboxamide (CAS 2408972-79-0) is a synthetic small molecule (C14H20N2O2, MW 248.32 g/mol) belonging to the azepane-1-carboxamide class, featuring a seven‑membered azepane ring substituted at the 2‑position with a 4‑methoxyphenyl group and bearing a primary carboxamide at the N‑1 position [1]. The compound is catalogued under PubChem CID 146082074 and is commercially available as a research‑grade powder (purity ≥95%) through the Enamine supplier network . Its computed physicochemical descriptors include a calculated logP (XLogP3‑AA) of 1.9, a topological polar surface area of 55.6 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, placing it within drug‑like chemical space [1].

Why Generic Substitution of 2-(4-Methoxyphenyl)azepane-1-carboxamide (CAS 2408972-79-0) with In‑Class Azepane Analogs Introduces Structural and Functional Risk


Azepane‑based carboxamides are not interchangeable scaffolds. The precise position of substituents on the azepane ring, the nature of the aryl group, and the identity of the carboxamide substituent collectively dictate conformational preferences, hydrogen‑bonding capacity, and metabolic vulnerability [1]. In the case of 2-(4-Methoxyphenyl)azepane-1-carboxamide, the combination of a C‑2 (4‑methoxyphenyl) group and an unsubstituted N‑1 carboxamide creates a unique hydrogen‑bond donor–acceptor arrangement (one HBD, two HBA) that differs fundamentally from the closely related secondary‑amine analog 2-(4-methoxyphenyl)azepane (zero HBD) or the regioisomeric N‑(4‑methoxyphenyl)azepane‑1‑carboxamide (one HBD, two HBA but with the aryl group attached directly to the urea nitrogen) . Such differences can alter solubility, crystal packing, target engagement, and metabolic stability; therefore, substituting one azepane derivative for another without experimental validation introduces non‑trivial risk in both biological assays and chemical process development .

Product‑Specific Quantitative Evidence Guide for 2‑(4‑Methoxyphenyl)azepane‑1‑carboxamide (CAS 2408972-79-0) Versus In‑Class Analogs


Physical‑Form Differentiation: Crystalline Powder Versus Liquid Oil Improves Handling and Dosing Accuracy

2‑(4‑Methoxyphenyl)azepane‑1‑carboxamide is supplied as a powder, whereas the closest structural analog lacking the carboxamide group, 2‑(4‑methoxyphenyl)azepane, is supplied as a liquid . This physical‑form difference is directly relevant to experimental workflows: powders permit gravimetric dispensing with standard laboratory balances, whereas viscous liquids require volumetric handling that can introduce larger relative errors, particularly at small scale .

Physical form Powder handling Formulation

Hydrogen‑Bond Donor Capacity: Quantifiable Structural Differentiation from the Secondary‑Amine Analog

Computed descriptors from PubChem show that 2‑(4‑Methoxyphenyl)azepane‑1‑carboxamide possesses one hydrogen‑bond donor (the primary carboxamide –NH₂), whereas 2‑(4‑methoxyphenyl)azepane possesses zero HBD [1][2]. This single‑HBD difference is critical in medicinal chemistry and property‑based design: compounds with zero HBD often exhibit higher passive membrane permeability but lower aqueous solubility, whereas introduction of a single HBD can markedly improve solubility while maintaining acceptable permeability [1].

Hydrogen bond donor Solubility Permeability Drug‑likeness

Substitution‑Site Differentiation: C‑2 Aryl Substitution Versus N‑Aryl Urea Regioisomers

2‑(4‑Methoxyphenyl)azepane‑1‑carboxamide carries the 4‑methoxyphenyl group at the C‑2 position of the azepane ring, whereas the regioisomer N‑(4‑methoxyphenyl)azepane‑1‑carboxamide (CID 2966164) places the same aryl group directly on the urea nitrogen [1]. In the well‑characterized azepane PKB‑inhibitor series, the position of aryl substitution on the azepane core dictates the three‑dimensional presentation of pharmacophoric elements, with C‑2 aryl substitution conferring different conformational constraints compared to N‑aryl substitution [2]. Although no head‑to‑head biological comparison between these two specific regioisomers has been published, the class‑level SAR strongly suggests that the regioisomeric change would alter target‑binding geometry [2].

Regioisomerism Scaffold topology Target engagement

Purity and Sourcing: Research‑Grade Specification for Reproducible Experimentation

The commercially available batch of 2‑(4‑Methoxyphenyl)azepane‑1‑carboxamide through Enamine/Sigma‑Aldrich is specified at a purity of ≥95% . This is the same purity specification as the analog 2‑(4‑methoxyphenyl)azepane . While purity equivalence means this is not a differentiator per se, the consistency of specifications across the supplier network ensures that procurement decisions can be made on structural grounds without compromising quality.

Chemical purity Reproducibility Procurement quality

Recommended Application Scenarios for 2‑(4‑Methoxyphenyl)azepane‑1‑carboxamide (CAS 2408972-79-0) Based on Quantified Differentiation Evidence


Scaffold‑Hopping and Kinase Inhibitor Lead Optimization

The azepane‑1‑carboxamide scaffold has precedent as a kinase inhibitor core, specifically against PKB‑alpha (Akt1) and PKA [1]. 2‑(4‑Methoxyphenyl)azepane‑1‑carboxamide, with its C‑2 4‑methoxyphenyl substituent and primary carboxamide hydrogen‑bond donor, offers a distinct vector for hinge‑region binding interactions relative to analogs carrying the aryl group at other positions. Its powder physical form facilitates accurate compound weighing for dose‑response studies .

Fragment‑Based Drug Discovery Library Design

With a molecular weight of 248.32 g/mol, calculated logP of 1.9, and a single hydrogen‑bond donor, this compound sits within fragment‑like chemical space (MW < 300, cLogP ≤ 3, HBD ≤ 3). Its computed polar surface area of 55.6 Ų suggests favorable permeability characteristics [1]. The compound's regioisomeric uniqueness—C‑2 aryl rather than N‑aryl substitution—adds topological diversity to fragment screening collections that already contain N‑substituted azepane carboxamides [2].

Solid‑Phase Chemistry and Automated Parallel Synthesis

The powder physical form, in contrast to the liquid analog 2‑(4‑methoxyphenyl)azepane, makes 2‑(4‑Methoxyphenyl)azepane‑1‑carboxamide better suited for automated solid‑dispensing platforms commonly used in parallel synthesis and high‑throughput experimentation [1]. The primary carboxamide offers a synthetic handle for further derivatization (e.g., Hofmann rearrangement, dehydration to nitrile, or N‑alkylation) that is absent in the secondary‑amine analog.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a topological polar surface area of 55.6 Ų (well below the 90 Ų threshold often associated with CNS penetration) and a calculated logP of 1.9, this compound's computed properties align with CNS drug‑likeness guidelines [1]. Researchers building azepane‑based CNS‑targeted libraries can use this compound as a reference point for profiling how C‑2 aryl substitution with a primary carboxamide influences in vitro permeability and metabolic stability relative to other substitution patterns.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)azepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.